molecular formula C5H8O2 B6305337 Bicyclo[1.1.1]pentane-1,3-diol CAS No. 1312790-52-5

Bicyclo[1.1.1]pentane-1,3-diol

Cat. No.: B6305337
CAS No.: 1312790-52-5
M. Wt: 100.12 g/mol
InChI Key: DOJPRLIAPQYYOX-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-diol is a unique organic compound characterized by its rigid, three-dimensional structure. The bicyclo[1.1.1]pentane framework is known for its high strain energy and distinctive geometry, which makes it an interesting subject of study in various fields of chemistry and material science. The compound consists of a bicyclo[1.1.1]pentane core with hydroxyl groups attached at the 1 and 3 positions.

Mechanism of Action

Target of Action

Bicyclo[1.1.1]pentane-1,3-diol (BCP) is a bioisostere for para-substituted aromatic rings . It is used in the synthesis of various compounds, including 1,3-disubstituted BCP ketones . The primary targets of BCP are these compounds, where it plays a significant role in their formation and stability.

Mode of Action

BCP interacts with its targets through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters performing an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .

Biochemical Pathways

The biochemical pathways affected by BCP involve the synthesis of 1,3-disubstituted BCP ketones . The downstream effects include the formation of BCP radicals and their subsequent cross-coupling with Breslow intermediate radicals to form disubstituted BCP ketones .

Pharmacokinetics

BCP’s pharmacokinetic properties are influenced by its structure. As a bioisostere for para-substituted aromatic rings, BCP has been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties impact the bioavailability of the drugs, making them more effective and potentially reducing the therapeutic dose required .

Result of Action

The result of BCP’s action is the formation of 1,3-disubstituted BCP ketones . These ketones are important in various fields, including medicinal chemistry, due to their stability and bioisosteric properties .

Action Environment

The action of BCP can be influenced by various environmental factors. For instance, the synthesis of BCP-containing compounds requires specific conditions, such as the presence of certain catalysts and suitable functional group tolerance . Additionally, the stability and efficacy of BCP can be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[111]pentane-1,3-diol typically involves the construction of the bicyclo[11One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This is followed by a haloform reaction to introduce the hydroxyl groups, resulting in the formation of bicyclo[1.1.1]pentane-1,3-diol .

Industrial Production Methods

Industrial production of this compound can be scaled up using flow photochemical processes. These methods allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentane-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The rigid structure of the bicyclo[1.1.1]pentane core influences the reactivity and selectivity of these reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction typically produces alcohols .

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane-1,3-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific geometry and the presence of hydroxyl groups, which impart distinct chemical and physical properties compared to other similar compounds .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJPRLIAPQYYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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